molecular formula C8H15N3O B13217679 3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol

3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol

Cat. No.: B13217679
M. Wt: 169.22 g/mol
InChI Key: MLLBYSBYWZTAOD-UHFFFAOYSA-N
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Description

3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a propanol chain, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-1-(2,4-dimethylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C8H15N3O/c1-6-5-10-11(2)8(6)7(12)3-4-9/h5,7,12H,3-4,9H2,1-2H3

InChI Key

MLLBYSBYWZTAOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(CCN)O

Origin of Product

United States

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